molecular formula C9H10Cl2F3N B12502669 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride

Cat. No.: B12502669
M. Wt: 260.08 g/mol
InChI Key: NNQYXQKUFMVVNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride is a fluorinated aromatic amine hydrochloride salt with the molecular formula C₁₀H₁₃ClF₃N and a molar mass of 239.67 g/mol . Its structure features a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position, linked to an ethanamine moiety that is protonated as a hydrochloride salt. This compound is of interest in agrochemical and pharmaceutical research due to the electron-withdrawing properties of the -CF₃ and -Cl groups, which enhance metabolic stability and modulate receptor binding .

Properties

Molecular Formula

C9H10Cl2F3N

Molecular Weight

260.08 g/mol

IUPAC Name

1-[3-chloro-5-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C9H9ClF3N.ClH/c1-5(14)6-2-7(9(11,12)13)4-8(10)3-6;/h2-5H,14H2,1H3;1H

InChI Key

NNQYXQKUFMVVNA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC(=CC(=C1)Cl)C(F)(F)F)N.Cl

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves reductive amination of 3-chloro-5-(trifluoromethyl)benzaldehyde (1 ) with ammonium acetate or methylamine in the presence of a reducing agent. The reaction proceeds via:

  • Imine formation : Condensation of the aldehyde with ammonia to form an imine intermediate (2 ).
  • Reduction : Conversion of the imine to the primary amine (3 ) using sodium triacetoxyborohydride (NaBH(OAc)$$3$$) or cyanoborohydride (NaBH$$3$$CN).
  • Hydrochloride salt formation : Treatment with HCl in diethyl ether or methanol to precipitate the product.

Key conditions :

  • Solvent: 1,2-Dichloroethane (DCE) or tetrahydrofuran (THF)
  • Temperature: 0–25°C
  • Molar ratio (aldehyde:amine:reducing agent): 1:1.2:1.5
  • Yield: 72–89%

Catalytic Enhancements

Recent advances employ heterogeneous palladium catalysts (e.g., SiNS–Pd) under hydrogen gas (1 atm), achieving yields up to 93% with turnover numbers (TON) exceeding 4.0 × 10$$^4$$ in flow reactors. This method minimizes overalkylation and simplifies product isolation.

Chiral Resolution of Racemic Mixtures

For enantiomerically pure samples, resolution techniques are critical:

Diastereomeric Salt Formation

  • Racemic synthesis : Prepare the free base via reductive amination.
  • Salt formation : React with (-)-di-p-toluoyl-D-tartaric acid in ethanol at 60°C.
  • Crystallization : Isolate the (S)-enantiomer hydrochloride salt with >99% enantiomeric excess (e.e.) after three recrystallizations.

Optimization data :

Parameter Value Source
Solvent Ethanol/water (4:1)
Temperature 60°C
Crystallization cycles 3
Final e.e. 99.2%

Alternative Synthetic Routes

Grignard Reagent Alkylation

A patent-pending method uses halogenated intermediates:

  • Grignard formation : React 3-chloro-5-(trifluoromethyl)bromobenzene with Mg in THF.
  • Ketene addition : Treat with methylketene to form 1-(3-chloro-5-(trifluoromethyl)phenyl)ethanone.
  • Oxime formation : React with hydroxylamine hydrochloride (NH$$_2$$OH·HCl) in ethanol.
  • Reduction : Catalytic hydrogenation (Pd/C, H$$_2$$) yields the amine, followed by HCl salt formation.

Advantages :

  • Avoids moisture-sensitive reagents
  • Scalable to multi-kilogram batches

Enzymatic Resolution

Lipase-catalyzed kinetic resolution achieves 98% e.e. using:

  • Enzyme: Candida antarctica lipase B (CAL-B)
  • Acyl donor: Vinyl acetate
  • Solvent: tert-Butyl methyl ether

Industrial-Scale Production

Continuous Flow Synthesis

Parameter Laboratory Scale Industrial Scale
Reactor type Batch Continuous flow
Catalyst loading 0.05 mol% Pd 0.01 mol% Pd
Throughput 5 g/day 4 kg/day
Purity 95–98% 99.9%

Key considerations :

  • Cost optimization : Recycling catalysts (>10 cycles)
  • Waste reduction : Solvent recovery systems (DCE: 98% reclaimed)
  • Safety : Substitution of NaBH$$4$$ with H$$2$$ gas to avoid explosive byproducts

Challenges and Mitigation Strategies

Functional Group Compatibility

  • Trifluoromethyl stability : Avoid strong bases (e.g., LiAlH$$_4$$) to prevent defluorination.
  • Chloro group retention : Use mild reducing agents (NaBH(OAc)$$_3$$) instead of catalytic hydrogenation.

Purification Techniques

Impurity Removal Method Efficiency
Unreacted aldehyde Silica gel chromatography 99%
Diastereomeric byproducts Recrystallization (hexane/EtOAc) 97%
Metal residues Chelating resins <1 ppm

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

Scientific Research Applications

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, making it a valuable tool in biochemical studies. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of substituted phenyl ethanamine hydrochlorides. Below is a detailed comparison with structurally analogous compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents & Positions Molecular Formula Molar Mass (g/mol) CAS Number Key Applications/Notes
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride 3-Cl, 5-CF₃ C₁₀H₁₃ClF₃N 239.67 Not explicitly listed Agrochemical intermediates
(R)-1-(3-Bromo-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride 3-Br, 5-CF₃ C₉H₁₀BrClF₃N 304.54 2703746-07-8 Bromine substitution enhances halogen bonding; used in chiral synthesis
1-[3-(Trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride Oxadiazole core with 3-CF₃ C₅H₇ClF₃N₃O 209.58 1909336-60-2 Heterocyclic variant; potential bioactivity in drug discovery
(1R)-1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine hydrochloride Pyrimidine core with 2-CF₃ C₇H₈ClF₃N₃ 238.61 1225462-40-7 Pyrimidine-based analog; explored in kinase inhibitor studies
1-(2-Fluoro-4-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride 2-F, 4-CF₃ C₉H₁₀ClF₄N 253.63 1373866-25-1 Fluorine substitution alters lipophilicity; 95% purity in research

Key Observations

Substituent Effects on Reactivity and Bioactivity :

  • The chlorine substituent in the target compound provides moderate electron-withdrawing effects, enhancing stability compared to bromine analogs, which exhibit stronger halogen bonding but higher molecular weight .
  • Fluorine substituents (e.g., 2-F in QD-3129 ) increase metabolic resistance and membrane permeability due to their small size and high electronegativity.
  • Heterocyclic analogs (e.g., oxadiazole or pyrimidine cores) diverge in electronic properties, influencing binding affinity in enzyme-targeted applications.

Synthetic Accessibility :

  • The target compound is synthesized via Grignard reactions using 3-chloro-5-(trifluoromethyl)benzaldehyde precursors, yielding ~58% of the ketone intermediate before amination .
  • Brominated analogs require palladium-catalyzed cross-coupling for bromine introduction, increasing synthetic complexity .

Applications :

  • The trifluoromethyl group (-CF₃) is critical in agrochemicals for pest resistance management .
  • Chiral analogs (e.g., (R)-configured bromo derivative ) are prioritized in pharmaceutical development for enantioselective interactions.

Table 2: Pharmacological and Industrial Relevance

Compound Pharmacological Activity Industrial Use
Target compound Limited direct data; inferred bioactivity from fluorinated analogs Crop protection agents
Oxadiazole analog Antibacterial/antifungal screening Preclinical drug candidates
Pyrimidine analog Kinase inhibition (e.g., EGFR) Oncology research
Brominated analog Chiral ligand in asymmetric catalysis Specialty chemical synthesis

Biological Activity

1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride, with the CAS number 2411639-49-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological potential.

  • Molecular Formula : C₉H₁₀ClF₃N·HCl
  • Molecular Weight : 260.08 g/mol
  • Storage Conditions : Keep in a dark place under inert atmosphere at room temperature.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Recent studies have indicated that compounds with similar trifluoromethyl substitutions exhibit varying degrees of antimicrobial activity. The presence of the trifluoromethyl group is often associated with increased potency against bacterial strains and other pathogens.

CompoundTarget PathogenIC₅₀ (µg/mL)
1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amineN. meningitidis64
Other derivativesH. influenzae32

This data suggests that the compound may serve as a scaffold for developing new antimicrobial agents, particularly against resistant strains.

Anticancer Activity

In vitro studies have shown that derivatives of this compound can inhibit cancer cell proliferation. For instance, certain analogs demonstrated significant cytotoxic effects on liver cancer cell lines.

CompoundCell LineIC₅₀ (µM)
Derivative AHep3B5.97
Derivative BSkHep10.26

These findings indicate that modifications to the chemical structure can enhance anticancer properties, making it a candidate for further development in cancer therapy.

Case Studies

Several case studies have highlighted the importance of structural modifications in enhancing biological activity:

  • Study on Antichlamydial Activity : Compounds derived from similar scaffolds showed selective activity against Chlamydia, emphasizing the role of electron-withdrawing groups like trifluoromethyl in enhancing efficacy .
  • In Vivo Studies : Research involving zebrafish embryos demonstrated that certain derivatives were less toxic than existing treatments while maintaining significant anticancer activity .
  • Structure-Activity Relationship (SAR) : A detailed SAR analysis revealed that compounds lacking the trifluoromethyl group were inactive, underscoring its importance in biological activity .

Q & A

Q. What are the recommended synthetic routes and purification methods for 1-(3-Chloro-5-(trifluoromethyl)phenyl)ethan-1-amine hydrochloride?

Methodological Answer: A common approach involves the condensation of 3-chloro-5-(trifluoromethyl)benzaldehyde with nitroethane under Henry reaction conditions, followed by reduction of the nitro group to an amine. For example:

  • Step 1: React 1-[3-chloro-5-(trifluoromethyl)phenyl]-2,2,2-trifluoroethanone with diethylamine in ethyl acetate at 60°C for 5 hours to form an intermediate imine .
  • Step 2: Purify the crude product via recrystallization or column chromatography.
  • Reduction: Use LiAlH4 or catalytic hydrogenation to reduce the intermediate to the amine, followed by HCl treatment to form the hydrochloride salt.

Key Considerations:

  • Monitor reaction progress using TLC or HPLC to avoid over-reduction.
  • Optimize solvent polarity for recrystallization (e.g., ethanol/water mixtures).

Q. How should researchers characterize the purity and structural identity of this compound?

Methodological Answer: Combine multiple analytical techniques:

  • NMR Spectroscopy: Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in <sup>19</sup>F NMR) and aromatic protons (δ ~7.5–8.5 ppm in <sup>1</sup>H NMR) .
  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]<sup>+</sup> expected at m/z 268.05 for C9H8ClF3N<sup>+</sup>).
  • X-ray Crystallography: Resolve crystal structures using SHELX software to confirm stereochemistry and packing (if single crystals are obtainable) .

Q. Table 1: Key Spectral Signatures

TechniqueExpected Data
<sup>1</sup>H NMR1.4 ppm (s, 2H, NH2), 3.2 ppm (q, 2H, CH2)
<sup>19</sup>F NMR-62 ppm (CF3)
HRMS268.05 (C9H8ClF3N<sup>+</sup>)

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Disposal: Collect halogenated waste separately and neutralize residual HCl with sodium bicarbonate before disposal .
  • Spill Management: Absorb spills with vermiculite, place in sealed containers, and label as hazardous waste.

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

Methodological Answer:

  • Derivatization: React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to form UV-active derivatives detectable via HPLC-UV at 254 nm .
  • LC-MS/MS: Use a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and monitor transitions like m/z 268 → 127 for quantification.

Advanced Research Questions

Q. How does stereochemistry influence the compound’s pharmacological activity?

Methodological Answer:

  • Chiral Resolution: Separate enantiomers using chiral HPLC (e.g., Chiralpak AD-H column) and compare binding affinities via radioligand assays .
  • Case Study: The (R)-enantiomer of a structurally related compound showed 10-fold higher serotonin receptor affinity than the (S)-form .

Q. What strategies optimize the compound’s solubility for in vivo studies?

Methodological Answer:

  • Co-Solvents: Use cyclodextrin complexes (e.g., HP-β-CD) or DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility .
  • Salt Screening: Test alternative counterions (e.g., citrate, tartrate) to improve bioavailability.

Q. How can researchers resolve contradictions in crystallographic data for this compound?

Methodological Answer:

  • Refinement Software: Use SHELXL for high-resolution data (≤1.0 Å) to model disorder in the trifluoromethyl group .
  • Validation Tools: Cross-check with PLATON’s ADDSYM to detect missed symmetry elements.

Q. What computational models predict the compound’s receptor-binding interactions?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina with serotonin receptor (5-HT2A) PDB 6WGT. Focus on hydrophobic interactions with the trifluoromethyl group and H-bonding with the amine .
  • MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions.

Q. How can impurity profiles be controlled during scale-up synthesis?

Methodological Answer:

  • HPLC Tracking: Monitor for byproducts like dechlorinated analogs (retention time ~12 min) using a Phenomenex Luna C18 column .
  • Purification: Employ preparative HPLC with gradient elution (10–90% acetonitrile in 0.1% TFA) to isolate the target compound ≥99% purity.

Q. What structural analogs are critical for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Key Modifications:
    • Replace Cl with F or Br to assess halogen effects.
    • Substitute CF3 with CH3 or OCF3 to probe hydrophobicity .
  • Biological Testing: Compare EC50 values in calcium flux assays (e.g., FLIPR) to map SAR trends.

Q. Table 2: Comparative Reactivity of Halogen Substituents

SubstituentReaction Yield (%)Byproduct Formation
Cl855% dechlorinated
F7812% defluorinated
Br728% debrominated

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.